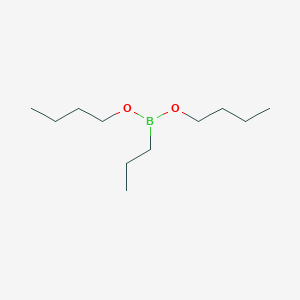
Dibutyl propylboronate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutyl propylboronate is an organoboron compound that features a boron atom bonded to a propyl group and two butyl groups. This compound is part of the boronate ester family, which is known for its versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is a valuable reagent in various chemical reactions due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibutyl propylboronate can be synthesized through several methods. One common approach involves the reaction of dibutylboronic acid with propyl alcohol in the presence of a dehydrating agent. The reaction typically proceeds as follows:
Dibutylboronic acid+Propyl alcohol→Dibutyl propylboronate+Water
The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronate ester. Dehydrating agents such as molecular sieves or anhydrous magnesium sulfate are often used to remove water formed during the reaction.
Industrial Production Methods: On an industrial scale, this compound can be produced using continuous flow reactors, which allow for precise control of reaction conditions and efficient removal of by-products. The use of catalysts, such as palladium or nickel complexes, can enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions: Dibutyl propylboronate undergoes various chemical reactions, including:
Oxidation: The boronate ester can be oxidized to form boronic acid derivatives.
Reduction: Reduction reactions can convert the boronate ester into borane derivatives.
Substitution: The boronate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Grignard reagents or organolithium compounds are often employed for nucleophilic substitution.
Major Products Formed:
Oxidation: Boronic acids and alcohols.
Reduction: Borane derivatives.
Substitution: Various organoboron compounds with different functional groups.
Scientific Research Applications
Dibutyl propylboronate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.
Medicine: this compound is investigated for its potential use in boron neutron capture therapy (BNCT), a targeted cancer treatment.
Industry: It is used in the production of polymers, adhesives, and other materials that require precise control of molecular structure.
Mechanism of Action
Dibutyl propylboronate can be compared with other boronate esters, such as:
Dibutylboronic acid: Similar in structure but lacks the propyl group, making it less versatile in certain reactions.
Diphenyl propylboronate: Contains phenyl groups instead of butyl groups, which can affect its reactivity and stability.
Diisopropyl propylboronate: Features isopropyl groups, which can influence its steric properties and reactivity.
Uniqueness: this compound is unique due to its combination of butyl and propyl groups, which provide a balance of stability and reactivity. This makes it a versatile reagent in various chemical and biological applications.
Comparison with Similar Compounds
- Dibutylboronic acid
- Diphenyl propylboronate
- Diisopropyl propylboronate
Properties
Molecular Formula |
C11H25BO2 |
|---|---|
Molecular Weight |
200.13 g/mol |
IUPAC Name |
dibutoxy(propyl)borane |
InChI |
InChI=1S/C11H25BO2/c1-4-7-10-13-12(9-6-3)14-11-8-5-2/h4-11H2,1-3H3 |
InChI Key |
CSKGJYNAATXNAY-UHFFFAOYSA-N |
Canonical SMILES |
B(CCC)(OCCCC)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















